![molecular formula C38H24I2S2 B12611450 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-43-3](/img/structure/B12611450.png)
2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound that features an anthracene core with thiophene and iodophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving anthracene and a suitable dienophile.
Introduction of Thiophene Groups: The thiophene groups are introduced via a Stille coupling reaction, where a stannylated thiophene derivative reacts with the anthracene core.
Addition of Iodophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative damage and cell death, which is the basis for its use in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Another anthracene-based compound with different substituents, used in metal-organic frameworks.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A derivative used as a singlet oxygen probe in photodynamic studies.
2,2’-(Anthracene-9,10-diyl)diacetonitrile: A compound with similar core structure but different functional groups.
Uniqueness
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to its combination of thiophene and iodophenyl groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Propiedades
Número CAS |
917483-43-3 |
|---|---|
Fórmula molecular |
C38H24I2S2 |
Peso molecular |
798.5 g/mol |
Nombre IUPAC |
2-[2-(4-iodophenyl)ethenyl]-5-[10-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]anthracen-9-yl]thiophene |
InChI |
InChI=1S/C38H24I2S2/c39-27-15-9-25(10-16-27)13-19-29-21-23-35(41-29)37-31-5-1-2-6-32(31)38(34-8-4-3-7-33(34)37)36-24-22-30(42-36)20-14-26-11-17-28(40)18-12-26/h1-24H |
Clave InChI |
HFZQMSPOAIIKEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=CC5=CC=C(C=C5)I)C6=CC=C(S6)C=CC7=CC=C(C=C7)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
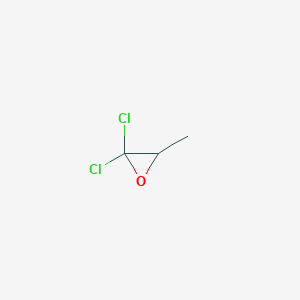
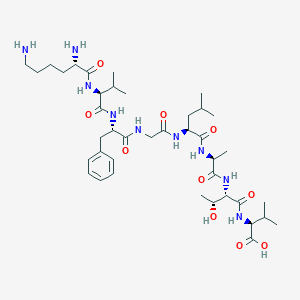
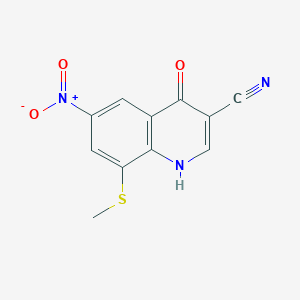
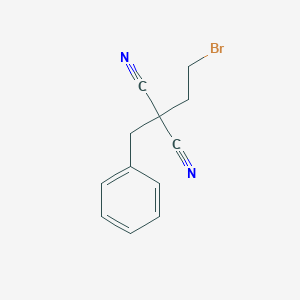
phosphanium bromide](/img/structure/B12611416.png)
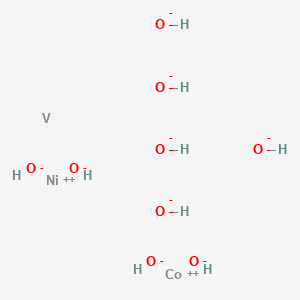
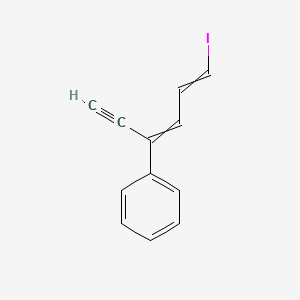

![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)

